molecular formula C18H17N3O3 B2989182 1-benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005281-79-7

1-benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Cat. No. B2989182
CAS RN: 1005281-79-7
M. Wt: 323.352
InChI Key: XWWDULAZVUSVEO-UHFFFAOYSA-N
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Description

The compound “1-benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione” is a biologically active compound. It is a part of a new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .


Synthesis Analysis

The compound is synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . The final derivatives are evaluated for their in vitro anti-microbial activity after thorough purification .


Molecular Structure Analysis

The molecular structure of the compound is complex. It is a part of a series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . The binding affinities of these compounds were ranging from -10.0 to -11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from -8.2 to -9.3 kcal/mol .


Chemical Reactions Analysis

The compound is synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The reaction involves the formation of an imine intermediate, which then reacts with chlorotrimethylsilane .

Scientific Research Applications

Structural Analysis and Chemical Behavior

  • Crystal Structure Insights : A study by Badshah et al. (2008) focused on a structurally similar compound, highlighting its crystal structure and potential for forming hydrogen bonds. Such insights are essential for understanding the physical and chemical properties of related compounds like 1-benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione.

Catalysis and Chemical Reactions

  • Catalysis in Chemical Synthesis : The work of Shaterian and Mohammadnia (2013) provides insights into the use of similar compounds in catalysis for synthesizing heterocyclic compounds. This indicates the potential of 1-benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione in facilitating complex chemical reactions.

Optoelectronic Applications

  • Use in Organic Solar Cells : A study by Gupta et al. (2017) discusses a structurally related compound used in organic solar cells, emphasizing its high optical absorption and good electron mobility. This suggests potential applications of 1-benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione in solar energy harvesting.

Photoreactive Properties

  • Light-Induced Reactions : The research of He et al. (2021) explores light-induced reactions in similar compounds, which could be relevant to 1-benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione, especially in developing photoactive materials or photoreactive processes.

Synthesis of Complex Molecules

  • Role in Multi-Component Reactions : Research by Rajesh et al. (2011) demonstrates the use of related compounds in multi-component reactions to synthesize complex heterocyclic compounds, suggesting a similar potential for 1-benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione.

Mechanism of Action

The compound has shown antimicrobial and antioxidant activity . It has been found to exhibit remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay . Moreover, molecular docking studies to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme may provide new insights for developing these new hybrids as potential antimicrobial agents .

Future Directions

The compound has shown promising results in terms of its antimicrobial and antioxidant activity . Future research could focus on further exploring its potential as an antimicrobial agent, as well as its other possible applications in the field of medicinal chemistry .

properties

IUPAC Name

1-benzyl-3-(2-hydroxyphenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-13-9-5-4-8-12(13)15-14-16(18(24)19-17(14)23)21(20-15)10-11-6-2-1-3-7-11/h1-9,14-16,20,22H,10H2,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWDULAZVUSVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=CC=C4O)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

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